molecular formula C22H25N5O B1250423 (R)-1-(1H-indazol-4-yl)-3-(5-(piperidin-1-yl)-2,3-dihydro-1H-inden-1-yl)urea

(R)-1-(1H-indazol-4-yl)-3-(5-(piperidin-1-yl)-2,3-dihydro-1H-inden-1-yl)urea

Cat. No.: B1250423
M. Wt: 375.5 g/mol
InChI Key: SVYGRCSOIPQXGO-HXUWFJFHSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

A-795614 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

A-795614 has been extensively studied for its applications in various fields:

Mechanism of Action

A-795614 exerts its effects by blocking the TRPV1 receptors, which are involved in pain signaling. The compound inhibits the capsaicin-induced calcium flux into cells expressing recombinant human TRPV1 . This blockage prevents the activation of pain pathways, thereby reducing pain sensation. The molecular targets include TRPV1 receptors in both the peripheral and central nervous systems .

Comparison with Similar Compounds

A-795614 is compared with other TRPV1 antagonists such as A-784168. Both compounds have similar in vitro potency but differ in their ability to penetrate the central nervous system. A-784168 has good central nervous system penetration, making it more potent in models of central sensitization compared to A-795614, which has poor central nervous system penetration . This difference highlights the uniqueness of A-795614 in targeting peripheral TRPV1 receptors without significant central nervous system effects .

Similar Compounds

  • A-784168
  • Capsaicin (agonist for TRPV1)
  • Resiniferatoxin (agonist for TRPV1)

Properties

Molecular Formula

C22H25N5O

Molecular Weight

375.5 g/mol

IUPAC Name

1-(1H-indazol-4-yl)-3-[(1R)-5-piperidin-1-yl-2,3-dihydro-1H-inden-1-yl]urea

InChI

InChI=1S/C22H25N5O/c28-22(24-19-5-4-6-21-18(19)14-23-26-21)25-20-10-7-15-13-16(8-9-17(15)20)27-11-2-1-3-12-27/h4-6,8-9,13-14,20H,1-3,7,10-12H2,(H,23,26)(H2,24,25,28)/t20-/m1/s1

InChI Key

SVYGRCSOIPQXGO-HXUWFJFHSA-N

Isomeric SMILES

C1CCN(CC1)C2=CC3=C(C=C2)[C@@H](CC3)NC(=O)NC4=CC=CC5=C4C=NN5

Canonical SMILES

C1CCN(CC1)C2=CC3=C(C=C2)C(CC3)NC(=O)NC4=CC=CC5=C4C=NN5

Synonyms

A 795614
A-795614
A795614
N-1H-indazol-4-yl-N'-(5-piperidin-1-yl-2,3-dihydro-1H-inden-1-yl)urea

Origin of Product

United States

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